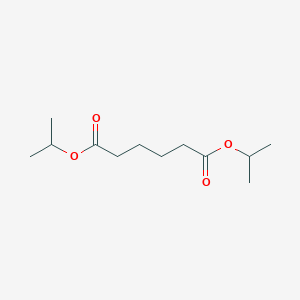

Diisopropyl Adipate

Descripción

Propiedades

IUPAC Name |

dipropan-2-yl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQWESQEGGJUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027641 | |

| Record name | Diisopropyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colourless liquid; Light alcoholic aroma | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

251.00 to 253.00 °C. @ 760.00 mm Hg | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.963-0.968 (20°) | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6938-94-9 | |

| Record name | Diisopropyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOPROPYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7E6YFV72X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-1 °C | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diisopropyl Adipate from Adipic Acid and Isopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diisopropyl adipate (B1204190), a versatile diester widely utilized as an emollient, solvent, and plasticizer in the pharmaceutical, cosmetic, and chemical industries. This document details the core chemical principles, experimental protocols for various catalytic systems, quantitative data for process optimization, and purification methodologies.

Introduction

Diisopropyl adipate (DIPA) is the diester formed from the reaction of adipic acid, a six-carbon dicarboxylic acid, and isopropanol (B130326).[1][2][3] Its chemical formula is C12H22O4.[3] DIPA is a clear, colorless to light-yellow, and non-greasy liquid with a light alcoholic aroma.[4][5] Key properties such as low viscosity, good spreadability, and rapid skin absorption make it a valuable ingredient in topical pharmaceutical formulations and skincare products.[4] This guide will explore the primary synthesis route for DIPA: the Fischer esterification of adipic acid with isopropanol, focusing on various catalytic approaches to optimize reaction efficiency and product yield.

The Core Synthesis: Fischer Esterification

The synthesis of this compound is a classic example of a Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this equilibrium reaction, adipic acid reacts with two equivalents of isopropanol to form this compound and two equivalents of water as a byproduct.[1][2]

Reaction Equation:

HOOC-(CH₂)₄-COOH + 2 CH(CH₃)₂OH ⇌ (CH₃)₂CHOOC-(CH₂)₄-COOCH(CH₃)₂ + 2 H₂O (Adipic Acid + Isopropanol ⇌ this compound + Water)

To drive the equilibrium towards the product side and achieve a high yield of this compound, it is essential to remove water as it is formed.[6] This is typically accomplished by azeotropic distillation using a suitable solvent or by using a large excess of the alcohol reactant.

Catalytic Systems for this compound Synthesis

The choice of catalyst is crucial for the efficiency of the esterification reaction. Various catalysts, including homogeneous acid catalysts, solid acid catalysts, and enzymes, can be employed.

Homogeneous Acid Catalysis

Traditional Fischer esterification relies on strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TsOH) as catalysts.[2][6] These catalysts are effective in protonating the carbonyl oxygen of adipic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by isopropanol.

Heterogeneous (Solid) Acid Catalysis

To overcome the challenges associated with the separation and corrosion of homogeneous acid catalysts, solid acid catalysts have been investigated. These materials, such as ion-exchange resins (e.g., Amberlyst 15) and sulfated metal oxides, offer the advantages of easy separation from the reaction mixture, reusability, and reduced environmental impact.[7]

Enzymatic Catalysis

Biocatalysis using lipases presents a green and highly selective alternative for ester synthesis.[8][9] Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435), can catalyze the esterification of adipic acid with isopropanol under mild reaction conditions, minimizing byproduct formation and energy consumption.[8][9]

Quantitative Data on Synthesis Parameters

The following tables summarize key quantitative data from literature for the synthesis of adipate esters, providing a comparative overview of different catalytic systems.

| Catalyst System | Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Homogeneous Acid | p-Methylbenzenesulfonic acid | Isopropanol | 8:1 | Reflux | 3 | 90.4 | [1] |

| Heterogeneous (Bifunctional) | Ir-ReOx/C | Isopropanol | Solvent | 200 | 48 | 63 | [10][11] |

| Enzymatic | Immobilized Candida antarctica Lipase (B570770) B | Oleyl Alcohol | Not specified | 66.5 | ~6 | 95.7 | [12] |

Note: Data for enzymatic and heterogeneous catalysis are for similar adipate esters and provide a general comparison.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different catalytic approaches.

Protocol 1: Homogeneous Acid Catalysis using p-Toluenesulfonic Acid

This protocol is based on the work by T. Kai for the synthesis of this compound.[1]

Materials:

-

Adipic Acid (0.1 mol)

-

Isopropanol (0.8 mol)

-

p-Methylbenzenesulfonic acid (3 g)

-

Cyclohexane (B81311) (20 mL)

-

5% Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (B86663)

-

Reaction flask with a Dean-Stark apparatus and reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add adipic acid (0.1 mol), isopropanol (0.8 mol), p-methylbenzenesulfonic acid (3 g), and cyclohexane (20 mL).

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.

-

Continue the reaction for 3 hours, monitoring the amount of water collected.

-

After cooling the reaction mixture, transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, and then with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by vacuum distillation to remove the solvent and any remaining impurities.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase (Representative)

This protocol is adapted from methodologies for the enzymatic synthesis of other esters.[8][9]

Materials:

-

Adipic Acid

-

Isopropanol

-

Immobilized Lipase (e.g., Novozym 435)

-

Molecular sieves (optional, to remove water)

-

Organic solvent (e.g., hexane, optional)

-

Reaction vessel with temperature control and agitation

Procedure:

-

In a temperature-controlled reaction vessel, combine adipic acid and isopropanol. A molar excess of isopropanol can be used.

-

Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity.

-

If the reaction is conducted in a solvent, add it at this stage. For a solvent-free system, proceed without.

-

Optionally, add molecular sieves to adsorb the water produced during the reaction.

-

Incubate the mixture at a suitable temperature (e.g., 50-60°C) with continuous stirring or shaking for a specified duration (e.g., 24-48 hours).

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or by measuring the decrease in acid value.

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and potentially reused.

-

The product can be purified by vacuum distillation to remove unreacted starting materials and any solvent used.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Fischer esterification pathway for this compound synthesis.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Purification and Characterization

Post-synthesis, the crude this compound requires purification to remove the catalyst, unreacted starting materials, and byproducts. A typical workup procedure involves:

-

Neutralization: Washing the reaction mixture with a mild base solution, such as sodium bicarbonate, to neutralize the acid catalyst.[6]

-

Washing: Subsequent washing with water or brine to remove any remaining salts and water-soluble impurities.

-

Drying: The organic layer is dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Distillation: The final purification is achieved by vacuum distillation to separate the this compound from the solvent and other less volatile impurities.

The purity of the final product can be assessed using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The synthesis of this compound from adipic acid and isopropanol via Fischer esterification is a well-established and versatile process. The selection of the catalytic system—be it homogeneous acid, heterogeneous solid acid, or enzymatic—depends on the desired reaction conditions, yield, and environmental considerations. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully synthesize and purify this compound for various applications in drug development and beyond.

References

- 1. Study on Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 2. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08443H [pubs.rsc.org]

- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

- 10. osti.gov [osti.gov]

- 11. benchchem.com [benchchem.com]

- 12. psasir.upm.edu.my [psasir.upm.edu.my]

Diisopropyl Adipate: A Technical Guide to Its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl Adipate (DIPA), the diester of adipic acid and isopropyl alcohol, is a versatile compound with significant applications in the pharmaceutical, cosmetic, and industrial sectors.[1][2] Its unique combination of properties, including low viscosity, excellent solubility for lipophilic substances, and a non-greasy feel, makes it a valuable excipient in topical drug formulations and dermatological products.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its applications in research, particularly in drug development.

Core Physicochemical Properties

The functional characteristics of this compound in various applications are dictated by its distinct physicochemical properties. A comprehensive summary of these properties is presented below.

Identification and General Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [4] |

| IUPAC Name | dipropan-2-yl hexanedioate | [4] |

| Synonyms | Isopropyl adipate, Adipic acid diisopropyl ester, Ceraphyl 230, Crodamol DA | [4] |

| CAS Number | 6938-94-9 | [4] |

| Molecular Formula | C12H22O4 | [4][5] |

| Molecular Weight | 230.30 g/mol | [4][5] |

| Physical State | Clear, colorless liquid | [1][4][6] |

| Odor | Mild, characteristic, estery, fatty, sour | [3][7] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters of this compound, crucial for formulation development and research applications.

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Density / Specific Gravity | 0.963 - 0.970 g/cm³ | 20 | [1][3][4][8] | |

| Melting Point | -1 °C to -3 °C | 1013 hPa | [4][6][9][10] | |

| Boiling Point | 251 - 253 °C | 760 mmHg | [3][4][6] | |

| 120 °C | 6.5 mmHg | [10] | ||

| Vapor Pressure | 0.019 mmHg / 0.26 - 5.946 Pa | 20 - 25 | [1][3][7] | |

| Water Solubility | 55.61 - 500 mg/L (Practically insoluble) | 25 - 26 | [3][4][7] | |

| Solubility in Organic Solvents | Soluble in alcohol and common organic solvents | 20 | [1][3][7][11] | |

| Dynamic Viscosity | 4.00 cP (Low viscosity) | 25 | [6][12] | |

| Refractive Index | 1.422 - 1.427 | 20 | [1][3][4] | |

| Flash Point | 109.44 - 124 °C (TCC) | 1013 hPa | [1][3][7][10] | |

| LogP (n-octanol/water) | 2.676 - 3.389 | 25 | [3][7][12] |

Applications in Research and Drug Development

This compound's unique properties make it a valuable excipient in various research and development applications, particularly in the formulation of topical and transdermal drug delivery systems.

-

Emollient and Skin-Conditioning Agent: DIPA is widely used for its emollient properties, providing a smooth, non-greasy feel to skincare and pharmaceutical preparations.[2][6] It helps to soften and soothe the skin by forming a protective layer that reduces water loss.[2]

-

Solvent and Solubilizer: It serves as an excellent solvent for lipophilic active pharmaceutical ingredients (APIs), sunscreens, and other cosmetic ingredients.[3] This property is crucial for incorporating poorly water-soluble drugs into topical formulations.

-

Penetration Enhancer: this compound can act as a penetration enhancer, facilitating the absorption of active ingredients through the skin.[1][3] Its mechanism is thought to involve the disruption of the stratum corneum's lipid barrier.

-

Plasticizer: In applications like nail varnishes and hair sprays, DIPA functions as a plasticizer, improving the flexibility and durability of the film.[3]

-

Vehicle in Topical Formulations: Due to its non-occlusive and spreading properties, it is an ideal vehicle for creams, lotions, and ointments, aiding in the uniform application and delivery of the API.[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound. These are generalized protocols based on standard methods and should be adapted as per specific laboratory conditions and equipment.

Determination of Solubility

Objective: To determine the solubility of this compound in water and various organic solvents.

Principle: A known amount of the solute (this compound) is added incrementally to a fixed volume of the solvent until saturation is reached.

Methodology:

-

Preparation: Place a precise volume (e.g., 1 mL) of the chosen solvent (e.g., water, ethanol, acetone) into a clear glass test tube or vial at a controlled temperature (e.g., 25 °C).

-

Titration: Add small, measured increments of this compound to the solvent.

-

Mixing: After each addition, vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[10]

-

Observation: Observe the solution for any undissolved solute. The point at which a slight turbidity or the presence of undissolved droplets persists after mixing is considered the saturation point.

-

Quantification: The total amount of this compound added to reach the saturation point is recorded. Solubility is expressed in mg/L or g/100mL. For qualitative assessment, if the substance dissolves completely in a given ratio (e.g., 1 part solute to 10 parts solvent), it is deemed soluble.

Measurement of Dynamic Viscosity

Objective: To measure the dynamic viscosity of this compound.

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. This torque is proportional to the fluid's viscosity.

Methodology (based on ASTM D2196): [7]

-

Apparatus: Use a rotational viscometer (e.g., Brookfield type) with appropriate spindles.

-

Sample Preparation: Place a sufficient amount of this compound in the sample container, ensuring the liquid level is adequate to immerse the spindle to the marked depth.

-

Temperature Control: Bring the sample to the desired temperature (e.g., 25 °C) using a water bath and allow it to equilibrate.

-

Measurement:

-

Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale range.

-

Immerse the rotating spindle into the liquid.

-

Allow the reading to stabilize before recording the torque value.

-

-

Calculation: The dynamic viscosity (in cP or mPa·s) is calculated from the torque reading using the calibration factor for the specific spindle and speed combination.[13]

Determination of n-Octanol/Water Partition Coefficient (LogP)

Objective: To determine the LogP value of this compound, which indicates its lipophilicity.

Principle: The Shake Flask Method (OECD 107) involves dissolving the substance in a two-phase system of n-octanol and water and measuring its concentration in each phase after equilibrium is reached.[1][2]

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.

-

Equilibration:

-

Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel. The concentration should not exceed 0.01 mol/L in either phase.[2]

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

-

Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.[2]

-

-

Analysis:

-

Carefully separate the two layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., Gas Chromatography, HPLC).

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[1]

Alternatively, the HPLC method (OECD 117) can be used, where the retention time on a reverse-phase column is correlated to the LogP value.[14]

Measurement of Refractive Index

Objective: To measure the refractive index of this compound.

Principle: A refractometer measures the extent to which light is bent (refracted) when it moves from air into the sample. This is dependent on the composition and temperature of the substance.

Methodology (using a digital refractometer): [15]

-

Calibration: Calibrate the instrument using a standard of known refractive index, typically distilled water.

-

Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Temperature Control: Ensure the sample is at the specified temperature (e.g., 20 °C) as the refractive index is temperature-dependent.

-

Measurement: Initiate the measurement. The instrument will automatically detect the critical angle of total reflection and display the refractive index.

Determination of Flash Point

Objective: To determine the lowest temperature at which the vapors of this compound will ignite.

Principle: The Pensky-Martens Closed Cup method (ASTM D93) involves heating the liquid in a closed cup and introducing an ignition source at regular temperature intervals.[9][16]

Methodology:

-

Apparatus: Use a Pensky-Martens closed-cup tester.

-

Sample Preparation: Fill the test cup with this compound to the marked level.

-

Heating: Heat the sample at a slow, constant rate while continuously stirring.[9]

-

Ignition Test: At specified temperature intervals, apply an ignition source (a small flame) through an opening in the cup's lid into the vapor space above the liquid.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash.[9]

Visualization of Key Processes

The following diagrams illustrate the synthesis of this compound, its functional roles in a topical formulation, and a general workflow for evaluating its skin penetration enhancement properties.

Conclusion

This compound is a multifunctional excipient with a well-characterized physicochemical profile that makes it highly suitable for advanced research and development, particularly in the field of topical and transdermal drug delivery. Its properties as an emollient, solvent, and penetration enhancer offer formulators significant advantages in creating elegant, effective, and patient-compliant products. The standardized protocols provided in this guide serve as a foundation for researchers to accurately assess its properties and effectively harness its potential in innovative pharmaceutical formulations.

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. How to measure the effects of emollients | Semantic Scholar [semanticscholar.org]

- 6. guidechem.com [guidechem.com]

- 7. chemquest.com [chemquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Simple and flexible method for measuring the liquid refractive index with an electrically tunable lens [opg.optica.org]

- 12. store.astm.org [store.astm.org]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. oecd.org [oecd.org]

- 15. mt.com [mt.com]

- 16. Flash point - Wikipedia [en.wikipedia.org]

The Solubility Profile of Diisopropyl Adipate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl adipate (B1204190) (DIPA) is a widely utilized diester in the pharmaceutical, cosmetic, and chemical industries, valued for its properties as an emollient, solvent, and plasticizer.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for formulation development, process chemistry, and quality control. This technical guide provides a comprehensive overview of the solubility of diisopropyl adipate in a range of common organic solvents. While precise quantitative data for this compound is not extensively available in public literature, this guide compiles qualitative information and provides estimations based on the behavior of structurally similar adipate esters. Furthermore, it outlines a standard experimental protocol for the quantitative determination of its solubility and presents a conceptual workflow for this process.

Physicochemical Properties of this compound

This compound is a colorless, transparent liquid at room temperature with a mild, characteristic odor.[3][4] It is characterized by its low viscosity and is generally considered to have a good safety profile.[5] Key physical and chemical properties are summarized below:

| Property | Value | Reference(s) |

| CAS Number | 6938-94-9 | |

| Molecular Formula | C₁₂H₂₂O₄ | |

| Molecular Weight | 230.30 g/mol | |

| Melting Point | -1 °C | |

| Boiling Point | 120 °C | |

| Density | 0.97 g/cm³ | |

| Water Solubility | Insoluble or practically insoluble |

Solubility of this compound in Organic Solvents

This compound is widely reported to be soluble in common organic solvents. One source provides a general solubility value of 1000 g/L in organic solvents at 20 °C, although this is not specific to individual solvents. Another source highlights its "excellent water/alcohol solubility," which, given its insolubility in water, indicates high miscibility with alcohols.

Qualitative Solubility

Based on available literature, the qualitative solubility of this compound is high in the following classes of organic solvents:

-

Alcohols (e.g., Ethanol, Methanol)

-

Ketones (e.g., Acetone)

-

Esters (e.g., Ethyl Acetate)

-

Aromatic Hydrocarbons (e.g., Toluene)

-

Aliphatic Hydrocarbons (e.g., Hexane)

-

Chlorinated Hydrocarbons (e.g., Dichloromethane)

Estimated Quantitative Solubility Data

In the absence of specific published quantitative data for this compound, the following table provides estimated solubility values. These estimations are based on the general principle of "like dissolves like" and publicly available data for structurally similar adipate esters (e.g., diethyl adipate, dibutyl adipate). It is crucial to note that these are estimations and should be experimentally verified for any critical application.

| Solvent | Chemical Class | Estimated Solubility of this compound at 20°C ( g/100 mL) |

| Ethanol | Alcohol | > 50 (Miscible) |

| Methanol | Alcohol | > 50 (Miscible) |

| Acetone | Ketone | > 50 (Miscible) |

| Ethyl Acetate | Ester | > 50 (Miscible) |

| Toluene | Aromatic Hydrocarbon | > 50 (Miscible) |

| Hexane | Aliphatic Hydrocarbon | > 30 |

| Dichloromethane | Chlorinated Hydrocarbon | > 50 (Miscible) |

Disclaimer: The quantitative data presented in this table are estimations based on the solubility of analogous compounds and should be confirmed through experimental measurement.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a liquid like this compound in an organic solvent is the isothermal equilibrium method, followed by quantitative analysis.

Materials and Apparatus

-

This compound (high purity)

-

Selected Organic Solvents (analytical grade)

-

Analytical Balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Syringes and syringe filters (PTFE, 0.45 µm)

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a distinct this compound phase at the bottom indicates that a saturated solution has been formed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved phase to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Filter the collected sample through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the aliquot taken.

-

Dilute the sample with the same solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the respective solvent.

-

Analyze the calibration standards and the prepared sample using a validated GC-FID or HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualizations

Conceptual Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Logical Relationship of Solubility

The solubility of this compound is governed by the principle of "like dissolves like," where its molecular structure dictates its interaction with different solvents.

Conclusion

This compound exhibits excellent solubility in a wide range of common organic solvents, a property that underpins its versatility in various applications. While precise, publicly available quantitative data is limited, this guide provides a robust framework for understanding and predicting its solubility behavior. For applications requiring exact solubility values, the experimental protocol outlined herein provides a reliable methodology for their determination. This information is critical for formulation scientists and researchers in optimizing the use of this compound in their work.

References

Diisopropyl Adipate (CAS 6938-94-9): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Diisopropyl Adipate, a versatile excipient in pharmaceutical and cosmetic formulations. This guide provides a detailed overview of its physicochemical properties, applications, and comprehensive experimental protocols and safety data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the diester of isopropyl alcohol and adipic acid. It is a clear, colorless, and odorless liquid with a non-greasy feel, making it a popular choice as an emollient and solvent in various formulations.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6938-94-9 | [3] |

| Molecular Formula | C₁₂H₂₂O₄ | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Odor | Odorless | |

| Solubility | Insoluble in water, ethylene (B1197577) glycol, and glycerol. Soluble in alcohols, glycols, ketones, esters, aromatic, aliphatic, and chlorinated solvents, as well as mineral and vegetable oils. | |

| Boiling Point | 120 °C at 6.5 mmHg | |

| Melting Point | Not available | |

| Flash Point | 124 °C (255 °F) | |

| Density | 0.97 g/cm³ | |

| Refractive Index | 1.4221 |

Applications in Research and Drug Development

This compound is a multifunctional ingredient widely utilized in the pharmaceutical and cosmetic industries. Its primary functions include:

-

Emollient and Skin Conditioning Agent: It forms a non-occlusive, lubricating film on the skin, imparting a soft and smooth appearance without a greasy residue. This makes it an excellent choice for topical formulations like creams, lotions, and sunscreens.

-

Solvent: Its excellent solvency allows for the dissolution and dispersion of active pharmaceutical ingredients (APIs) and other excipients, enhancing the stability and uniformity of formulations.

-

Penetration Enhancer: this compound can enhance the permeation of drugs through the stratum corneum, the outermost layer of the skin. This property is crucial for the development of effective transdermal drug delivery systems.

-

Plasticizer: It is used to soften synthetic polymers in certain formulations.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of adipic acid with isopropanol.

Protocol:

-

Charging the Reactor: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, charge adipic acid and an excess of isopropanol.

-

Catalyst Addition: Add a suitable acid catalyst, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux with continuous stirring. The water formed during the esterification reaction is azeotropically removed using the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected or by analyzing the acid value of the reaction mixture.

-

Work-up: Once the reaction is complete, cool the mixture. Neutralize the catalyst with a base (e.g., sodium bicarbonate solution).

-

Purification: Wash the organic layer with water to remove any remaining salts and unreacted isopropanol. Purify the crude this compound by vacuum distillation to obtain the final product.

High-Performance Liquid Chromatography (HPLC) Analysis

A general reversed-phase HPLC method can be used for the analysis of this compound.

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and water (gradient or isocratic) with an optional acid modifier like phosphoric acid for improved peak shape. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

| Column Temperature | 30 °C |

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

-

Prepare working standards by diluting the stock solution with the mobile phase.

-

For formulated samples, perform an extraction with a suitable solvent to isolate the this compound before dilution.

In Vitro Skin Permeation Study

The effect of this compound on the skin permeation of a drug can be evaluated using a Franz diffusion cell.

Protocol:

-

Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain the temperature at 32 ± 1 °C. Stir the receptor medium continuously.

-

Formulation Application: Apply a finite dose of the formulation containing the active drug and this compound to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.

-

Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux and permeability coefficient.

Safety and Toxicology

This compound is considered to have low acute oral and dermal toxicity.

Table 3: Summary of Toxicological Data for this compound

| Test | Species | Result | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | > 2000 mg/kg | |

| Dermal Irritation | Rabbit | Minimal to mild irritation | |

| Eye Irritation | Rabbit | Very mild ocular irritant | |

| Skin Sensitization | Human | Not a sensitizer |

Experimental Protocols for Toxicity Testing:

-

Acute Oral Toxicity (OECD 423): The test substance is administered orally to a group of fasted female rats at a starting dose. Observations for signs of toxicity and mortality are made over 14 days.

-

Acute Dermal Irritation (OECD 404): A single dose of the test substance is applied to a small area of the skin of an albino rabbit for 4 hours. The skin is then observed for erythema and edema at specified intervals.

Mechanism of Action as a Skin Penetration Enhancer

This compound enhances skin penetration primarily by interacting with the lipids of the stratum corneum. This interaction leads to a disruption of the highly ordered lipid structure, thereby increasing the fluidity of the lipid bilayers and creating pathways for drug molecules to permeate through the skin barrier.

Conclusion

This compound (CAS 6938-94-9) is a versatile and safe excipient with a well-established profile for use in topical and transdermal formulations. Its properties as an emollient, solvent, and penetration enhancer make it a valuable tool for researchers and drug development professionals. The experimental protocols provided in this guide offer a starting point for the evaluation and utilization of this compound in novel drug delivery systems.

References

Diisopropyl Adipate: A Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl adipate (B1204190) (DIPA) is a widely utilized diester in the pharmaceutical, cosmetic, and personal care industries, primarily serving as an emollient, solvent, and plasticizer.[1][2][3] Its safety and efficacy in topical formulations are well-documented, making it a valuable component in various product matrices.[4] Understanding the thermal stability and degradation profile of DIPA is paramount for ensuring product quality, safety, and stability, particularly for formulations subjected to heat during manufacturing, storage, or application. This technical guide provides an in-depth analysis of the thermal behavior of diisopropyl adipate, including its degradation pathways and the methodologies used for its characterization.

Thermal Stability of this compound

This compound is generally considered to be a thermally stable compound under normal storage and use conditions.[5] However, like all organic esters, it will undergo thermal decomposition at elevated temperatures. The thermal stability of adipate esters is influenced by the chemical structure of the alcohol substituent. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is not extensively available in the public domain, data from analogous adipate plasticizers can provide valuable insights into its expected thermal behavior.

General information from safety data sheets indicates that hazardous decomposition of this compound is not anticipated under normal conditions of use, storage, and transport. However, combustion may lead to the release of carbon oxides and other toxic gases or vapors.

Thermal Degradation Profile

The thermal degradation of aliphatic polyesters, including adipate esters, typically commences at temperatures around 275°C. The primary degradation mechanism involves the random scission of the ester linkage. For adipate polyesters, the key degradation products identified include olefins, carbon dioxide, and cyclopentanone.

The degradation of this compound is expected to follow a similar pathway, initiated by the cleavage of the ester bond. The isopropyl group would likely lead to the formation of propylene (B89431) as the corresponding olefin.

Quantitative Thermal Analysis Data

Due to the limited availability of specific quantitative TGA and DSC data for this compound, the following tables present data for other representative adipate plasticizers to serve as a benchmark for understanding its thermal properties.

Table 1: Thermogravimetric Analysis (TGA) Data for Selected Adipate Plasticizers

| Parameter | Decyl Butoxyethyl Adipate | Decyl Phenoxyethyl Adipate | Dioctyl Phthalate (DOP) |

| Onset of Decomposition (°C) | 221 | 215 | 200 |

| Temperature at Max. Decomposition Rate (°C) | 278 | 316 | Not Specified |

| Weight Loss at 180°C (%) | < 1 | < 1 | > 1 |

Table 2: Differential Scanning Calorimetry (DSC) Data for Selected Adipate Plasticizers

| Parameter | Decyl Butoxyethyl Adipate | Decyl Phenoxyethyl Adipate |

| Crystallization Temperature (°C) | -60.5 | -8.0 |

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol provides a generalized method for the thermogravimetric analysis of liquid plasticizers like this compound.

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards as per the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidation.

-

Equilibrate the sample at a starting temperature, for instance, 30°C.

-

Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a controlled heating rate, typically 10°C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the mass percentage versus temperature to obtain the TGA curve.

-

The first derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum rate of mass loss.

-

From the TGA curve, determine key parameters such as the onset of decomposition temperature.

-

Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the DSC analysis of liquid samples like this compound.

Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions such as melting and crystallization.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Implement a heat-cool-heat cycle to erase the thermal history of the sample. For example:

-

Heat from ambient temperature to 100°C at a rate of 10°C/min.

-

Hold isothermally for 2-5 minutes.

-

Cool to -80°C at a controlled rate of 10°C/min.

-

Hold isothermally for 2-5 minutes.

-

Heat again to 100°C at 10°C/min.

-

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Analyze the second heating scan to determine thermal events such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol describes a general method for identifying the degradation products of this compound using Py-GC-MS.

Objective: To identify the chemical composition of the volatile and semi-volatile compounds formed during the thermal decomposition of the sample.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis sample cup.

-

Pyrolysis:

-

Introduce the sample cup into the pyrolysis unit.

-

Heat the sample to a specific pyrolysis temperature (e.g., in the range of 250-700°C) in an inert atmosphere (e.g., helium).

-

-

GC-MS Analysis:

-

The volatile degradation products are transferred directly to the GC column.

-

Separate the components of the pyrolysate using a suitable temperature program for the GC oven.

-

Detect and identify the separated components using the mass spectrometer.

-

-

Data Analysis:

-

Identify the individual degradation products by comparing their mass spectra with a spectral library (e.g., NIST).

-

The relative abundance of the different products can provide insights into the degradation mechanism.

-

Visualizations

Caption: Experimental workflow for thermal analysis.

References

Toxicological Profile of Diisopropyl Adipate for Laboratory Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of diisopropyl adipate (B1204190), a commonly used excipient and solvent in laboratory and pharmaceutical settings. The information is compiled from a review of available safety assessments, regulatory dossiers, and scientific literature to ensure a thorough understanding of its potential hazards.

Executive Summary

Diisopropyl adipate is a diester of isopropyl alcohol and adipic acid with a generally low order of toxicity. It is not acutely toxic via oral or dermal routes, is at most a minimal skin and eye irritant, and is not considered a skin sensitizer (B1316253) under standard test conditions. However, it may enhance the sensitizing potential of other substances. Repeated exposure does not indicate significant systemic toxicity, and it is not considered to be genotoxic, carcinogenic, or a reproductive or developmental toxicant at levels relevant to typical laboratory use.

Chemical and Physical Properties

| Property | Value |

| Synonyms | Adipic acid, diisopropyl ester; Diisopropyl hexanedioate |

| CAS Number | 6938-94-9 |

| Molecular Formula | C₁₂H₂₂O₄ |

| Molecular Weight | 230.30 g/mol |

| Appearance | Clear, colorless to light yellow viscous liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

Toxicological Data

The following sections summarize the key toxicological endpoints for this compound. All quantitative data are presented in tabular format for clarity and ease of comparison.

Acute Toxicity

This compound exhibits a low order of acute toxicity across various species and routes of exposure.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | LD₅₀ / LC₅₀ | GHS Classification |

| Acute Oral Toxicity | Rat | Oral | > 2000 mg/kg bw[1][2] | Not Classified |

| Acute Oral Toxicity | Rodents | Oral | 1500 - 8800 mg/kg bw[1] | Not Classified |

| Acute Oral Toxicity | Guinea Pig | Oral | ~6600 mg/kg bw[1] | Not Classified |

| Acute Oral Toxicity | Rabbit | Oral | ~5000 mg/kg bw[1] | Not Classified |

| Acute Oral Toxicity | Dog | Oral | > 8000 mg/kg bw[1] | Not Classified |

| Acute Dermal Toxicity | Rabbit | Dermal | > 2000 mg/kg bw | Not Classified |

| Acute Inhalation Toxicity | Rat | Inhalation | No data available | Not Classified |

Irritation and Corrosion

Studies indicate that this compound is, at most, minimally irritating to the skin and eyes.

Table 2: Skin and Eye Irritation of this compound

| Test | Species | Results | GHS Classification |

| Skin Irritation | Rabbit | Minimally irritating[3][4] | Not Classified |

| Eye Irritation | Rabbit | Minimally irritating[3][5][6][7] | Not Classified |

Sensitization

This compound is not considered a skin sensitizer in standard assays. However, it has been shown to have an adjuvant effect, enhancing the sensitizing potential of other chemicals through the activation of the TRPA1 ion channel.

Table 3: Skin Sensitization of this compound

| Test | Species | Results | GHS Classification |

| Skin Sensitization | Guinea Pig | Not a sensitizer[3] | Not Classified |

| Adjuvant Effect | Mouse | Enhances FITC-induced contact hypersensitivity[8][9][10] | - |

Repeated Dose Toxicity

Subchronic oral toxicity studies have not revealed significant systemic toxicity.

Table 4: Repeated Dose Toxicity of this compound

| Test | Species | Route | NOAEL | Key Findings |

| 90-day Study | Rat | Oral | 100 mg/kg bw/day[8] | Increased relative kidney weights at higher doses without histopathological changes. |

Genotoxicity

A battery of in vitro and in vivo tests has shown no evidence of genotoxic potential for this compound.

Table 5: Genotoxicity of this compound

| Test | System | Results |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Negative |

| In Vitro Chromosomal Aberration Assay | Mammalian Cells (e.g., CHO) | Negative |

| In Vivo Micronucleus Test | Mouse | Negative |

Carcinogenicity

Based on available data, this compound is not considered to be carcinogenic. A 2-year rodent carcinogenicity study showed a lack of evidence of carcinogenicity.[1]

Reproductive and Developmental Toxicity

The available data suggest a low concern for reproductive and developmental toxicity.

Table 6: Reproductive and Developmental Toxicity of this compound

| Test | Species | Route | NOAEL | Key Findings |

| Combined Repeated-Dose/Reproductive/Developmental Toxicity Screening (OECD 422) | Rat | Oral | 100 mg/kg bw/day (for parental toxicity)[8] | No adverse effects on reproduction or development observed. |

Experimental Protocols

The following sections provide an overview of the methodologies for the key toxicological studies cited. These are based on standard OECD guidelines.

Acute Oral Toxicity (as per OECD 420, 423, or 425)

-

Test Principle: A single dose of the test substance is administered orally to fasted animals. The animals are observed for up to 14 days for signs of toxicity and mortality.

-

Species: Typically rats (usually females).

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered by gavage.

-

The dose is selected based on a sighting study or from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the study.

-

Dermal Irritation (as per OECD 404)

-

Test Principle: A single dose of the test substance is applied to the shaved skin of an animal and covered with a patch for a defined period. The skin is then observed for signs of irritation.

-

Species: Albino rabbit.

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from a small area of the back.

-

0.5 mL of the test substance is applied to the test site and covered with a gauze patch and semi-occlusive dressing for 4 hours.[10]

-

After 4 hours, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[11]

-

Irritation is scored using a standardized system (e.g., Draize scale).

-

Eye Irritation (as per OECD 405)

-

Test Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of an animal. The eye is then observed for signs of irritation.

-

Species: Albino rabbit.

-

Procedure:

-

0.1 mL of the test substance is instilled into the conjunctival sac of one eye.[12][13]

-

The eyelids are held together for about one second.

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[13]

-

Irritation is scored using a standardized system.

-

Skin Sensitization - Local Lymph Node Assay (LLNA; as per OECD 429)

-

Test Principle: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining auricular lymph nodes is measured as an indicator of sensitization.

-

Species: Mouse.

-

Procedure:

-

The test substance is applied to the dorsum of both ears daily for three consecutive days.

-

On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously.

-

Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured.

-

The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.[11]

-

Repeated Dose 90-Day Oral Toxicity Study (as per OECD 408)

-

Test Principle: The test substance is administered orally to animals daily for 90 days to assess the cumulative toxic effects.

-

Species: Typically rats.

-

Procedure:

-

At least three dose levels and a control group are used, with at least 10 males and 10 females per group.[14]

-

The test substance is administered daily by gavage or in the diet/drinking water for 90 days.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.

-

Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

-

A full necropsy and histopathological examination of organs are conducted.

-

The No-Observed-Adverse-Effect Level (NOAEL) is determined.[14]

-

Bacterial Reverse Mutation Assay (Ames Test; as per OECD 471)

-

Test Principle: Histidine-requiring strains of Salmonella typhimurium are exposed to the test substance. Mutagenic substances will cause the bacteria to revert to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.

-

Procedure:

-

Several strains of S. typhimurium are used to detect different types of mutations.[15][16][17]

-

The bacteria are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).[18]

-

The bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

After incubation, the number of revertant colonies is counted.

-

A significant, dose-related increase in the number of revertant colonies indicates a positive result.

-

In Vitro Mammalian Chromosomal Aberration Test (as per OECD 473)

-

Test Principle: Cultured mammalian cells are exposed to the test substance to determine if it causes structural damage to the chromosomes.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells are commonly used.[19][20][21][22][23]

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).[19][22][24]

-

After an appropriate incubation period, the cells are treated with a substance that arrests them in metaphase.

-

The cells are harvested, and the chromosomes are prepared and stained.

-

Metaphase cells are examined microscopically for chromosomal aberrations.[19][22][24]

-

A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD 474)

-

Test Principle: The test substance is administered to an animal (usually a mouse). The bone marrow is then examined for the presence of micronuclei in developing red blood cells, which indicates chromosomal damage or disruption of the mitotic apparatus.

-

Procedure:

-

Animals are treated with the test substance, typically on one or two occasions.

-

At appropriate time intervals after the last treatment, the animals are euthanized, and bone marrow is extracted from the femurs.[25]

-

Bone marrow smears are prepared on microscope slides and stained.

-

The number of micronucleated polychromatic erythrocytes (immature red blood cells) is counted per a set number of polychromatic erythrocytes.[25]

-

A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

-

Mandatory Visualizations

Signaling Pathway: this compound and TRPA1 Activation in Skin Sensitization

This compound has been shown to act as an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel on sensory neurons. This activation can contribute to an adjuvant effect, enhancing the skin sensitization response to other chemicals.

Experimental Workflow: Acute Dermal Irritation Study (OECD 404)

The following diagram illustrates the key steps involved in conducting an acute dermal irritation study according to OECD Guideline 404.

Logical Relationship: Genotoxicity Testing Strategy

A standard battery of genotoxicity tests is employed to assess the potential of a substance to cause genetic damage. This typically involves a tiered approach starting with in vitro assays.

Conclusion

This compound has a favorable toxicological profile for its intended use in laboratory and pharmaceutical applications. Its low potential for acute and systemic toxicity, coupled with a lack of genotoxic, carcinogenic, or significant reproductive/developmental effects, supports its safe use when handled in accordance with standard laboratory practices. Researchers should be aware of its potential to enhance the sensitizing properties of other substances.

References

- 1. Federal Register :: this compound; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 2. Study Reports [ntp.niehs.nih.gov]

- 3. Final report on the safety assessment of Stearamide DIBA-Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Two-generation reproduction toxicity studies of di-(C(7)-C(9) alkyl) phthalate and di-(C(9)-C(11) alkyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. Adjuvant Effect of an Alternative Plasticizer, this compound, on a Contact Hypersensitivity Mouse Model: Link with Sensory Ion Channel TRPA1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ecetoc.org [ecetoc.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Registration Dossier - ECHA [echa.europa.eu]

- 15. re-place.be [re-place.be]

- 16. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Salmonella (Ames) test for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Safety Assessment of DIISOPROPYL ADIPATEas Used in Cosmetics. 2023 Final Report from CIR - 绿翊化妆品安全评估中心 [lv-1.cn]

- 20. genedirex.com [genedirex.com]

- 21. A comparison of chromosome aberration induction by 25 compounds tested by two Chinese hamster cell (CHL and CHO) systems in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Publications [ntp.niehs.nih.gov]

- 23. Studies on the genetic effects of phthalic acid esters on cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Two-generation reproduction study in rats given di-isononyl phthalate in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of Dicarboxylic Acids, Salts, and Esters | Semantic Scholar [semanticscholar.org]

Environmental Fate and Biodegradability of Diisopropyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl adipate (B1204190) (DIPA), the diester of isopropyl alcohol and adipic acid, is a widely used excipient in pharmaceutical and cosmetic formulations, valued for its properties as an emollient, solvent, and plasticizer.[1][2] Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental degradation of diisopropyl adipate, including its abiotic and biotic transformation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its distribution and behavior in the environment.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₄ | [3][4] |

| Molecular Weight | 230.30 g/mol | [3][4][5] |

| CAS Number | 6938-94-9 | [3][4][5] |

| Appearance | Colorless, transparent liquid | [2] |

| Water Solubility | Insoluble | [6] |

| Log P (octanol/water) | 3.2 (estimated) |

Environmental Fate

The environmental fate of this compound is governed by a combination of abiotic and biotic processes, which ultimately lead to its degradation.

Abiotic Degradation

Photolysis: Direct photolysis is not expected to be a significant degradation pathway for this compound as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm).

Atmospheric Oxidation: In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded by reaction with hydroxyl (•OH) radicals. While a specific atmospheric oxidation rate constant for this compound has not been determined, it is expected to be susceptible to this degradation pathway.

Biotic Degradation

This compound is consistently reported as being "readily biodegradable".[6] This indicates that it is likely to be rapidly and extensively broken down by microorganisms in various environmental compartments such as soil and water.

The primary mechanism for the biodegradation of adipate esters is the initial hydrolysis of the ester bonds, catalyzed by microbial esterases or lipases. This enzymatic cleavage yields adipic acid and isopropanol (B130326).[8] Both of these metabolites are readily biodegradable by a wide range of microorganisms.

Biodegradation Pathway

The proposed aerobic biodegradation pathway of this compound is initiated by enzymatic hydrolysis, followed by the degradation of the resulting adipic acid and isopropanol through separate metabolic pathways.

Caption: Proposed aerobic biodegradation pathway of this compound.

Degradation of Adipic Acid

Adipic acid, a six-carbon dicarboxylic acid, is a common metabolic intermediate and is readily degraded by many microorganisms. The primary pathway for its catabolism is the β-oxidation pathway, which is analogous to the degradation of fatty acids.[9][10] This process involves the sequential removal of two-carbon units in the form of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide and water.

Degradation of Isopropanol

Isopropanol is also readily biodegradable by a variety of microorganisms.[11] The initial step in its aerobic degradation is typically the oxidation to acetone, catalyzed by an alcohol dehydrogenase. Acetone is then further metabolized, eventually entering central metabolic pathways.[11]

Quantitative Data on Environmental Fate

Quantitative data on the environmental fate of this compound is limited. The following table summarizes available information and estimates for related compounds.

| Parameter | Value/Endpoint | Test System/Conditions | Reference/Comment |

| Ready Biodegradability | Readily Biodegradable | OECD 301B (CO₂ Evolution Test) | Stated in multiple safety data sheets, but specific test data not found. |

| Hydrolysis Half-life | Data not available | - | Expected to be a significant pathway based on ester chemistry. |

| Atmospheric Oxidation Half-life | Data not available | - | Expected to react with •OH radicals. |

| Aquatic Toxicity | LC50 (96h, fish): 16.3 mg/L | Pimephales promelas | |

| EC50 (48h, daphnia): 30.7 mg/L | Daphnia magna | ||

| IC50 (16h, bacteria): 800 mg/L | Bacteria |

Experimental Protocols

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This standardized test is designed to assess the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO₂ production (ThCO₂), which is calculated from the molecular formula of the substance.[1][12]

Methodology Workflow:

Caption: General workflow for the OECD 301B biodegradability test.

Key Experimental Parameters:

-

Inoculum: Mixed population of microorganisms, typically from the secondary effluent of a domestic wastewater treatment plant.

-